molecular formula C12H11NO3S B277363 2-(2-Naphthylsulfonyl)acetamide

2-(2-Naphthylsulfonyl)acetamide

Cat. No. B277363
M. Wt: 249.29 g/mol
InChI Key: LSJNTVCKAPDNTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Naphthylsulfonyl)acetamide, also known as NSA, is a compound that has been widely used in scientific research due to its unique properties. NSA is a white crystalline solid that is soluble in water and organic solvents. It has been synthesized using various methods and has been extensively studied for its mechanism of action and its biochemical and physiological effects. In

Mechanism of Action

2-(2-Naphthylsulfonyl)acetamide inhibits the activity of enzymes by binding to the active site of the enzyme. It forms a covalent bond with the enzyme, which prevents the substrate from binding to the enzyme. 2-(2-Naphthylsulfonyl)acetamide has been studied for its mechanism of action on carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. It has been found to be a reversible inhibitor of carbonic anhydrase, while it irreversibly inhibits acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
2-(2-Naphthylsulfonyl)acetamide has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-(2-Naphthylsulfonyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. 2-(2-Naphthylsulfonyl)acetamide has been found to have a protective effect against oxidative stress-induced cell death.

Advantages and Limitations for Lab Experiments

2-(2-Naphthylsulfonyl)acetamide has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity level. It has been extensively studied, and its mechanism of action is well understood. However, 2-(2-Naphthylsulfonyl)acetamide also has limitations for lab experiments. It is a reactive compound and can form covalent bonds with other molecules, which can lead to non-specific binding. 2-(2-Naphthylsulfonyl)acetamide can also be toxic to cells at high concentrations, which can affect the results of experiments.

Future Directions

There are several future directions for the study of 2-(2-Naphthylsulfonyl)acetamide. One direction is to study its potential use in the treatment of Alzheimer's disease. 2-(2-Naphthylsulfonyl)acetamide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is reduced in Alzheimer's disease. Another direction is to study its potential use in the treatment of cancer. 2-(2-Naphthylsulfonyl)acetamide has been shown to inhibit the growth of various cancer cells, and further studies could lead to the development of new cancer treatments. Additionally, 2-(2-Naphthylsulfonyl)acetamide could be studied for its potential use in the treatment of inflammation and oxidative stress-related diseases.

Synthesis Methods

2-(2-Naphthylsulfonyl)acetamide has been synthesized using various methods such as the reaction of 2-naphthylsulfonyl chloride with sodium acetate and acetic anhydride, or by reacting 2-naphthylsulfonyl chloride with sodium acetate and acetic acid. Another method involves the reaction of 2-naphthylsulfonyl chloride with sodium acetate and acetic anhydride in the presence of a catalyst such as pyridine. The yield of 2-(2-Naphthylsulfonyl)acetamide varies depending on the method used, with the highest yield being obtained using the first method.

Scientific Research Applications

2-(2-Naphthylsulfonyl)acetamide has been widely used in scientific research due to its unique properties. It has been used as a reagent for the determination of amino acids, peptides, and proteins. It has also been used as a fluorescent probe for the detection of nitric oxide. 2-(2-Naphthylsulfonyl)acetamide has been used as an inhibitor of various enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. It has been studied for its potential use in the treatment of Alzheimer's disease, cancer, and inflammation.

properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

2-naphthalen-2-ylsulfonylacetamide

InChI

InChI=1S/C12H11NO3S/c13-12(14)8-17(15,16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H2,13,14)

InChI Key

LSJNTVCKAPDNTC-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=O)N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=O)N

Origin of Product

United States

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